molecular formula C9H12N2OS B5532169 N-(2-thienylmethylene)-4-morpholinamine CAS No. 31350-12-6

N-(2-thienylmethylene)-4-morpholinamine

Cat. No.: B5532169
CAS No.: 31350-12-6
M. Wt: 196.27 g/mol
InChI Key: DXLHCIZOUWVKKS-CSKARUKUSA-N
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Description

N-(2-Thienylmethylene)-4-morpholinamine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The core structure of this molecule incorporates a 4-morpholinamine group, a known chemical motif with a density of approximately 1.1 g/cm³ . The compound also features a thienyl moiety, a common heterocyclic building block in medicinal and materials chemistry. As a whole, this compound serves as a valuable synthetic intermediate for researchers exploring new chemical spaces, particularly in the development of novel heterocyclic compounds . Researchers are advised to consult relevant scientific literature for potential specific applications and mechanisms of action. Handling of this substance should be conducted by trained professionals in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-morpholin-4-yl-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-9(13-7-1)8-10-11-3-5-12-6-4-11/h1-2,7-8H,3-6H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHCIZOUWVKKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31350-12-6
Record name N-(2-THIENYLMETHYLENE)-4-MORPHOLINAMINE
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Synthetic Strategies and Methodologies for N 2 Thienylmethylene 4 Morpholinamine and Its Precursors

Established Synthetic Pathways for N-(2-thienylmethylene)-4-morpholinamine

The principal and most direct method for the synthesis of this compound is through the formation of an imine, or Schiff base, via a condensation reaction.

Condensation Reactions in Imine Formation

The formation of this compound is achieved through the condensation of 2-thiophenecarboxaldehyde and 4-aminomorpholine (B145821). This reaction involves the nucleophilic attack of the primary amine group of 4-aminomorpholine on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the target compound.

This type of reaction is a cornerstone of organic synthesis for creating imines. nih.govnih.gov The general mechanism proceeds via a hemiaminal intermediate which then dehydrates to yield the final imine product.

Optimization of Reaction Conditions for Synthesis

The efficiency of the condensation reaction to form this compound can be significantly influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of the product. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the use of catalysts.

For similar imine formation reactions, solvents such as ethanol (B145695), methanol, or toluene (B28343) are commonly employed. researchgate.net Toluene is particularly useful as it can form an azeotrope with the water produced during the reaction, which can be removed by distillation to drive the equilibrium towards the product. researchgate.net Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the starting materials.

The use of an acid or base catalyst can also accelerate the reaction. Acid catalysts, such as p-toluenesulfonic acid or a few drops of acetic acid, can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. In some cases, a base can also be used. tandfonline.com The optimal conditions are typically determined empirically for each specific reaction.

Table 1: Factors for Optimization of Imine Condensation Reactions

ParameterInfluence on ReactionCommon Approaches for Optimization
Solvent Can affect solubility of reactants and help in water removal.Screening of various polar and non-polar aprotic solvents (e.g., ethanol, toluene, DMF).
Temperature Influences the rate of reaction and equilibrium position.Conducting the reaction at room temperature, gentle heating, or reflux.
Catalyst Can increase the rate of reaction.Addition of catalytic amounts of acid (e.g., acetic acid, p-TsOH) or base.
Water Removal Drives the reaction equilibrium towards product formation.Use of a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.

Advanced Synthetic Methodologies for Related Morpholine (B109124) and Thiophene (B33073) Systems

The synthesis of the precursors, 4-aminomorpholine and 2-thiophenecarboxaldehyde, and their derivatives can be accomplished using a variety of advanced synthetic methods. These techniques offer greater efficiency, diversity, and sustainability compared to traditional approaches.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic and heteroaromatic compounds, including derivatives of morpholine and thiophene. nih.govwikipedia.org This reaction involves the displacement of a good leaving group, such as a halide, from an aromatic ring by a nucleophile. For the synthesis of morpholine-containing compounds, morpholine itself can act as the nucleophile, attacking an activated aromatic or heteroaromatic ring. researchgate.net The reactivity of the aromatic ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups at the ortho and para positions to the leaving group. wikipedia.org

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com MCRs are particularly valuable for the synthesis of diverse libraries of heterocyclic compounds, including thiophene derivatives. tandfonline.comnih.govnih.gov For instance, the Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govresearchgate.net Such reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. tandfonline.com

Table 2: Examples of Multi-component Reactions for Thiophene Synthesis

Reaction NameReactantsProduct Type
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur2-Aminothiophenes
Hinsberg Thiophene Synthesis α-Dicarbonyl compound, ThioesterThiophene derivatives
Fiesselmann Thiophene Synthesis Thioglycolic acid derivative, α,β-Acetylenic ester3-Hydroxythiophene-2-carboxylates

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of morpholine derivatives, greener methods are being developed, such as using ethylene (B1197577) sulfate (B86663) as a less hazardous alkylating agent in a one or two-step protocol. nih.govchemrxiv.orgorganic-chemistry.org

In the context of thiophene synthesis, green approaches include the use of water as a solvent, microwave irradiation to accelerate reactions, and the development of reusable catalysts. researchgate.net These methods not only reduce the environmental footprint of the synthesis but can also lead to improved yields and selectivities.

Catalytic Approaches in the Synthesis of this compound Analogues

The development of catalytic methods for the synthesis of imines has been an area of intense research. These methods offer significant advantages over traditional stoichiometric approaches, including greater efficiency, milder reaction conditions, and reduced waste. For the synthesis of this compound analogues, which are Schiff bases derived from heteroaromatic aldehydes, both transition metal catalysis and organocatalysis present viable and powerful strategies.

Transition metal catalysis offers a versatile toolkit for the formation of carbon-nitrogen bonds, including the imine bond in Schiff bases. While the direct condensation of an aldehyde and an amine is the most common route, transition metals can play a crucial role in activating the substrates or in facilitating alternative reaction pathways. For instance, the oxidative coupling of primary amines can lead to the formation of imines, a reaction often catalyzed by transition metals. rsc.org This approach avoids the need for a separate aldehyde synthesis and is considered a green chemical process. rsc.org

In the context of synthesizing thiophene-based imines, palladium complexes have been utilized. For example, thiophene-based imino-pyridyl palladium(II) complexes have been synthesized and subsequently used as catalysts in other reactions like Heck coupling. nih.gov While in this case, the metal is part of the final complex rather than a catalyst for the imine formation itself, it highlights the strong coordination of thiophene-imine ligands to transition metals.

Lewis acids, which include many transition metal salts, can also act as catalysts in imine formation. youtube.com They function by activating the carbonyl group of the aldehyde towards nucleophilic attack by the amine. youtube.com For the synthesis of related heterocyclic systems like thiomorpholines from aldehydes, Lewis acids such as Cu(OTf)₂ and Bi(OTf)₃ have been shown to be effective in combination with photocatalysis, where the Lewis acid activates an imine intermediate. nih.govresearchgate.net This suggests that similar Lewis acids could be employed to catalyze the condensation of 2-thiophenecarboxaldehyde and 4-aminomorpholine.

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of imines and related N-heterocycles, which could be analogous to the synthesis of this compound.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Imines and Related N-Heterocycles

Catalyst Substrate 1 Substrate 2 Product Type Yield (%) Reference
Cu(OTf)₂ / 2,6-lutidine Various Aldehydes Aminostannanes N-Heterocycles 20-86 nih.gov
Ir[(ppy)₂dtbbpy]PF₆ / Bi(OTf)₃ Aromatic Aldehydes SLAP Reagents Thiomorpholines up to 90 researchgate.net
Rh(III) complexes Secondary Benzamides Aromatic Aldehydes Hydroxyisoindolinones Moderate to Good nih.gov

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative to traditional catalysis. For imine synthesis, various organocatalysts have been developed. The formation of Schiff bases is a reversible reaction that is often catalyzed by acid or base. libretexts.org The reaction rate is highly dependent on the pH of the medium, with a pH around 5 often being optimal. libretexts.org

In the context of synthesizing analogues of this compound, organocatalysts can facilitate the condensation of 2-thiophenecarboxaldehyde with 4-aminomorpholine. While the inherent basicity of the amine and the reactivity of the aldehyde may allow the reaction to proceed without a catalyst, an organocatalyst can significantly improve the reaction efficiency.

Recent studies have explored the use of morpholine-based organocatalysts for other types of reactions, such as 1,4-addition reactions. nih.govnih.gov These studies have highlighted that the reactivity of morpholine-derived enamines can be lower compared to those derived from pyrrolidine, due to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen. nih.govnih.gov This suggests that for the synthesis of this compound, where a morpholine-containing amine is a reactant, a carefully selected organocatalyst might be beneficial to overcome any inherent lower reactivity.

Computational studies have provided insights into the mechanism of Schiff base synthesis in the absence of a strong acid catalyst or polar solvents, suggesting that even trace amounts of a protonated amine can be sufficient to catalyze the reaction. peerj.com This implies that for the reaction between 2-thiophenecarboxaldehyde and 4-aminomorpholine, the reaction could be self-catalyzed to some extent, but the addition of a dedicated organocatalyst would likely lead to more controlled and efficient synthesis.

The following table provides examples of organocatalytic conditions for reactions that are mechanistically related to the synthesis of this compound.

Table 2: Examples of Organocatalytic Conditions for Imine-Related Syntheses

Catalyst Reactant 1 Reactant 2 Reaction Type Yield (%) Reference
ß-Morpholine Amino Acid Butyraldehyde trans-ß-Nitrostyrene 1,4-Addition Excellent nih.gov
Primary Amine-Metal Lewis Acid Ketones Aldehydes Aldol Reaction Excellent nih.gov

Chemical Reactivity and Mechanistic Investigations of N 2 Thienylmethylene 4 Morpholinamine

Reaction Mechanisms of Imine Bond Formation and Cleavage

The central C=N bond, known as an imine or Schiff base, is a critical reactive site in the molecule. Its formation and cleavage are typically reversible processes influenced by pH.

The formation of N-(2-thienylmethylene)-4-morpholinamine proceeds via the nucleophilic attack of the terminal nitrogen of 4-aminomorpholine (B145821) on the carbonyl carbon of thiophene-2-carboxaldehyde. This reaction is generally acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The subsequent steps involve the formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. masterorganicchemistry.com

Conversely, the cleavage of the imine bond occurs through hydrolysis, which is the reverse of its formation. This process is also typically acid-catalyzed and involves the nucleophilic attack of water on the imine carbon. Protonation of the imine nitrogen makes the carbon more susceptible to attack. This leads to the same carbinolamine intermediate, which then breaks down to regenerate thiophene-2-carboxaldehyde and 4-aminomorpholine. The stability of the imine bond in aqueous solution is correlated with the pKa of the constituent amine and the electronic properties of the aldehyde. researchgate.net

Electrophilic and Nucleophilic Reactions of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The sulfur atom can donate a lone pair of electrons into the ring, activating it towards electrophiles.

Electrophilic substitution on the thiophene ring of this compound is expected to occur preferentially at the C5 position, which is the most nucleophilic position in a 2-substituted thiophene. The imine-morpholine substituent at the C2 position will influence the regioselectivity of such reactions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

While less common, nucleophilic aromatic substitution on the thiophene ring can occur, particularly if the ring is substituted with strong electron-withdrawing groups. In the case of this compound, the imine group is not a strong enough withdrawing group to facilitate this reactivity under normal conditions. However, reactions with strong nucleophiles on derivatized versions of the molecule, such as those containing nitro groups, could be envisioned. researchgate.net

Transformations Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound is a saturated heterocycle and generally less reactive than the other moieties. However, it is not completely inert. The nitrogen atom retains some basicity and can be protonated or alkylated.

Transformations of the morpholine ring itself typically require harsh conditions. Ring-opening reactions, for instance, are not common but can be achieved under specific reductive or oxidative conditions, often leading to complex product mixtures. Studies on other morpholine derivatives have shown that reactions can be initiated at the nitrogen atom or by cleavage of the C-O bonds. researchgate.netnih.govnih.gov For example, N-dealkylation or oxidative C-N bond cleavage are known transformations for tertiary amines and could potentially occur under specific photooxidative or electrochemical conditions.

Coordination Chemistry of this compound as a Ligand

The presence of multiple heteroatoms (N, O, S) with lone pairs of electrons makes this compound a potential ligand for metal ions. The imine nitrogen and the sulfur atom of the thiophene ring are the most likely coordination sites.

This compound can act as a bidentate ligand, coordinating to a metal center through the imine nitrogen (N) and the thiophene sulfur (S) to form a stable five-membered chelate ring. The morpholine oxygen is a harder donor and less likely to coordinate to softer transition metals compared to the imine nitrogen and thiophene sulfur.

The formation of metal complexes would involve the reaction of this compound with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would be carried out using techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry. nih.govmdpi.com In related Schiff base complexes, coordination to the metal is often confirmed by a shift in the C=N stretching frequency in the IR spectrum and changes in the chemical shifts of the protons near the coordination sites in the NMR spectrum. nih.gov Unexpected reactions, such as the hydrolytic cleavage of the imine bond followed by homo-coupling of the resulting amines in the presence of a metal ion, have been observed in related systems and could be a possibility for this compound as well. mdpi.com

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings, specifically focusing on the influence of ligand design on the complex stability and reactivity of the chemical compound this compound, are not presently available in the public domain.

Efforts to locate specific studies that systematically investigate how structural modifications to the this compound ligand affect the stability and reactivity of its corresponding metal complexes have been unsuccessful. Consequently, the data required to populate an in-depth analysis, including comparative stability constants and mechanistic investigations into its reactivity, could not be obtained.

While the fields of coordination chemistry and medicinal chemistry contain extensive research on related structures, such as other thiophene-based Schiff bases and various morpholine derivatives, a direct extrapolation of these findings to this compound would be speculative and would not adhere to the specific focus of this article.

Researchers interested in this particular compound would need to undertake foundational research, including the synthesis of a series of derivatives with varied substituents on the thiophene or morpholine rings. Subsequent studies would involve the formation of metal complexes with these modified ligands and the determination of their stability constants through techniques such as potentiometric or spectrophotometric titrations. Furthermore, kinetic studies would be necessary to probe the reactivity of these complexes.

Until such dedicated research is conducted and published, a scientifically rigorous article on the "Influence of Ligand Design on Complex Stability and Reactivity" for this compound cannot be constructed.

Theoretical and Computational Chemistry Studies of N 2 Thienylmethylene 4 Morpholinamine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-thienylmethylene)-4-morpholinamine, providing a detailed picture of its electron distribution and energetic landscape.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govtci-thaijo.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound and predict various properties. researchgate.netresearchgate.netresearchgate.net The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement. For instance, DFT can elucidate the planarity of the thiophene (B33073) ring and the chair conformation of the morpholine (B109124) ring. researchgate.net

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. tci-thaijo.orgeurjchem.com In this compound, the nitrogen and sulfur atoms are expected to be electron-rich centers.

Illustrative DFT-calculated structural parameters for this compound are presented below.

Table 1: Illustrative DFT-Calculated Structural Parameters of this compound This table is for illustrative purposes as specific computational data for the target compound was not found in the search results.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=N (imine)1.28
C-S (thiophene)1.72
C-N (morpholine)1.46
C-O (morpholine)1.43
**Bond Angles (°) **C-C=N (imine)122.5
C-S-C (thiophene)92.3
C-N-C (morpholine)110.1
Dihedral Angle (°) Thiophene-C=N-Morpholine178.5

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich thiophene and morpholine rings, while the LUMO may be distributed over the imine bond and the thiophene ring. Quantum chemical calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactivity towards other chemical species. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from the HOMO and LUMO energies, offering further insights into its chemical behavior. eurjchem.com

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for this compound This table is for illustrative purposes as specific computational data for the target compound was not found in the search results.

ParameterValue (eV)
HOMO Energy -6.25
LUMO Energy -1.89
HOMO-LUMO Gap 4.36
Ionization Potential 6.25
Electron Affinity 1.89
Chemical Hardness 2.18
Chemical Softness 0.23
Electronegativity 4.07

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt.

This compound possesses several rotatable bonds, leading to a range of possible conformations. Conformational analysis aims to identify the most stable conformations, which are the ones the molecule is most likely to adopt. nih.gov This can be achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The low-energy conformations are then considered potential bioactive conformations, which are the specific shapes the molecule adopts when it interacts with a biological target. nih.gov Understanding these conformations is crucial for designing new molecules with improved biological activity.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents over time. nih.govmdpi.com By simulating the interactions between the solute and solvent molecules, MD can reveal how the solvent affects the conformational preferences of the compound. researchgate.net For example, in a polar solvent, conformations with a larger dipole moment may be favored. These simulations provide a dynamic picture of the molecule's behavior and can help in understanding its properties in a more realistic, solution-phase environment. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to identify the compound. DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). nih.govresearchgate.netnih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific molecular vibrations or electronic excitations. researchgate.net This synergy between computational and experimental spectroscopy is a powerful approach for the detailed characterization of new compounds. eurjchem.com

Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes as specific computational data for the target compound was not found in the search results.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (thiophene) 3100-3000
C-H stretch (morpholine) 2950-2850
C=N stretch (imine) 1650
C=C stretch (thiophene) 1550-1450
C-N stretch (morpholine) 1150-1050
C-O-C stretch (morpholine) 1100
C-S stretch (thiophene) 750-650

Theoretical Vibrational and Electronic Spectroscopy

Theoretical vibrational and electronic spectroscopy are crucial for characterizing the molecular structure and electronic transitions of this compound.

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be used to assign the vibrational modes of the molecule. Key vibrational modes for this compound would include the C=N stretching of the imine group, the C-H, C-C, and C-S stretching and bending modes of the thiophene ring, and the C-H, C-N, and C-O-C stretching and bending modes of the morpholine ring. frontiersin.org For instance, the C=N stretching vibration is typically observed in the range of 1506–1530 cm⁻¹ in similar thiosemicarbazones. frontiersin.org The characteristic stretching vibrations of the thiophene ring are expected in their respective regions of the spectrum.

Electronic Spectroscopy: The electronic absorption spectrum, typically analyzed using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule. rsc.org For a π-conjugated system like this compound, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a significant role in these transitions. rsc.org The energy gap between the HOMO and LUMO determines the electronic properties and the wavelength of maximum absorption (λmax). Theoretical calculations can predict these transition energies and the corresponding oscillator strengths.

Below are illustrative tables of predicted vibrational frequencies and electronic transitions for this compound, based on typical values for similar compounds and computational methodologies.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretching (Thiophene)3100 - 3000
C-H stretching (Morpholine)3000 - 2850
C=N stretching (Imine)~1640
C=C stretching (Thiophene)~1550 - 1400
C-O-C stretching (Morpholine)~1115
C-S stretching (Thiophene)~850 - 600

Note: These are representative values and the actual calculated frequencies may vary depending on the specific computational method and basis set used.

Table 2: Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π~320> 0.1
n → π~380< 0.01

Note: These values are illustrative and depend on the computational level and solvent model employed.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods is a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating the isotropic magnetic shielding tensors, from which the chemical shifts are derived. nih.govrsc.org

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would show signals for the protons on the thiophene ring, the imine proton, and the protons of the morpholine ring. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing imine group. The protons of the morpholine ring typically appear as two distinct multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms. frontiersin.org

The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbon atoms of the thiophene ring, the imine carbon, and the carbons of the morpholine ring would have characteristic chemical shifts. frontiersin.org Computational predictions can aid in the precise assignment of these signals, especially in complex regions of the spectrum. nih.gov

The following tables present illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)
Imine (-CH=N-)8.0 - 8.5
Thiophene-H7.0 - 7.8
Morpholine-H (adjacent to N)2.5 - 3.0
Morpholine-H (adjacent to O)3.5 - 4.0

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of solvent in the calculation.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted Chemical Shift (ppm)
Imine (-C=N-)155 - 165
Thiophene-C125 - 145
Morpholine-C (adjacent to N)~50
Morpholine-C (adjacent to O)~67

Note: These are representative values. The accuracy of predicted NMR chemical shifts depends heavily on the computational method, basis set, and the inclusion of solvent effects. mdpi.comd-nb.info

Structure Activity Relationship Sar Investigations and Ligand Design Principles

Elucidation of SARs for the N-(2-thienylmethylene)-4-morpholinamine Core

Direct and comprehensive structure-activity relationship (SAR) studies specifically centered on this compound are not extensively documented in publicly available research. However, by examining the vast body of literature on related thiophene (B33073), morpholine (B109124), and Schiff base derivatives, we can extrapolate key SAR principles that would likely govern the biological activity of this scaffold. The core structure can be dissected into three primary regions for modification: the thiophene ring, the methylene-imine bridge, and the morpholine moiety.

The Thiophene Ring: The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous FDA-approved drugs. nih.gov Its sulfur atom can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Modifications to the thiophene ring are expected to significantly impact biological activity.

Substitution Position: The position of substituents on the thiophene ring is critical. For instance, in a series of thiophene-containing compounds, the placement of electron-withdrawing or electron-donating groups can drastically alter the electronic properties of the ring system and, consequently, its interaction with biological targets.

Nature of Substituents: The introduction of various functional groups, such as halogens, alkyl, alkoxy, or nitro groups, would modulate the lipophilicity, steric profile, and electronic nature of the molecule. For example, the addition of a halogen atom could enhance binding affinity through halogen bonding, while a bulky alkyl group might provide selectivity for a specific target protein by fitting into a hydrophobic pocket.

The Methylene-Imine Bridge: The azomethine group (-CH=N-) is a key feature of Schiff bases and is often involved in coordinating with metal ions in metalloenzymes or forming hydrogen bonds with receptor active sites. researchgate.netnih.gov

Rigidity and Conformation: The double bond in the imine linker imparts a degree of rigidity to the molecule, which can be advantageous for locking the compound into a bioactive conformation. The stereochemistry (E/Z isomerism) around this bond would also be a critical determinant of activity.

Hydrogen Bonding Capability: The nitrogen atom of the imine is a hydrogen bond acceptor, and its ability to interact with donor groups on a target protein is a key aspect of the SAR.

The Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability. acs.orgsci-hub.seresearchgate.net

Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and its presence generally increases the polarity and water solubility of the molecule compared to a corresponding piperidine (B6355638) or piperazine (B1678402) analog. acs.org

Substitution on the Morpholine Ring: While the parent compound has an unsubstituted morpholine ring, the introduction of substituents at the C2, C3, C5, or C6 positions could influence both the potency and the metabolic stability of the derivatives. Such substitutions would alter the three-dimensional shape of the ring and its presentation to the biological target. researchgate.net

The following table illustrates a hypothetical SAR for the this compound scaffold based on general principles observed in related compound series.

Derivative Modification on Thiophene Ring (Position 5) Hypothetical Biological Activity (IC₅₀ in µM) Rationale for Activity Change
Parent -H10Baseline activity.
1a -Cl5Electron-withdrawing group may enhance binding through halogen bonding or altered electronics.
1b -NO₂15Strong electron-withdrawing group may be electronically unfavorable for the specific target interaction.
1c -CH₃8Small lipophilic group may fit into a hydrophobic pocket, enhancing affinity.
1d -OCH₃7Electron-donating group and potential hydrogen bond acceptor could improve interaction with the target.

This table is for illustrative purposes and the activity values are hypothetical.

Rational Design Strategies for Modulating Biological Activity

Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target. nih.govlongdom.org For the this compound scaffold, several rational design strategies could be employed to optimize its biological activity.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model for this compound derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Although no specific pharmacophore model for this compound has been reported, a hypothetical model can be constructed based on its structural features. Such a model would likely include:

A hydrogen bond acceptor feature corresponding to the nitrogen of the imine and the oxygen of the morpholine ring.

An aromatic/hydrophobic feature representing the thiophene ring.

Potential additional features depending on the substituents introduced on the thiophene ring.

This pharmacophore model could then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

Ligand Efficiency Metrics in Derivative Design

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size (typically the number of non-hydrogen atoms). nih.govrgdscience.comsciforschenonline.org It helps in identifying small, efficient fragments that can be optimized into potent drug candidates. Lipophilic ligand efficiency (LLE) is another key metric that relates potency to lipophilicity. sciforschenonline.orgnih.gov

In the context of designing derivatives of this compound, these metrics would be invaluable for guiding the optimization process. For instance, when considering different substituents on the thiophene ring, their impact on both potency and molecular size/lipophilicity would be evaluated. The goal would be to increase potency without disproportionately increasing the size or lipophilicity of the molecule, thereby maintaining drug-like properties.

The table below shows a hypothetical application of ligand efficiency metrics in the optimization of a lead compound based on the this compound scaffold.

Compound pIC₅₀ Heavy Atom Count (HAC) Ligand Efficiency (LE) clogP Lipophilic Ligand Efficiency (LLE)
Lead A 6.0130.462.53.5
Derivative B 6.5150.433.03.5
Derivative C 7.0140.502.74.3

LE = (1.37 * pIC₅₀) / HAC; LLE = pIC₅₀ - clogP. All values are hypothetical.

In this example, Derivative C would be prioritized for further development as it shows an improvement in both LE and LLE, indicating a more efficient and favorable binding profile.

Fragment-Based and De Novo Design Approaches Applied to the this compound Scaffold

Fragment-Based Drug Design (FBDD): FBDD is a strategy that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. nih.govnih.govfrontiersin.org These fragments are then grown or linked together to produce more potent lead compounds. The this compound scaffold itself could be considered a combination of two key fragments: 2-formylthiophene and N-aminomorpholine. In a hypothetical FBDD approach, these or smaller constituent fragments could be screened for binding to a target. Hits could then be elaborated upon, potentially leading to the this compound core or related structures.

De Novo Design: De novo design involves the computational creation of novel molecular structures with desired properties. sciforschenonline.orgnih.gov While there are no reports of de novo design studies specifically utilizing the this compound scaffold, the principles of this approach are highly relevant. Computational algorithms could be used to design novel molecules that fit a pharmacophore model derived from this scaffold or that are predicted to bind favorably to a specific target's active site. Such programs can assemble molecules from scratch or by combining pre-defined fragments, offering a powerful tool for exploring novel chemical space around the thiophene and morpholine motifs. nih.gov

Investigation of Biological Targets and Mechanisms of Action Pre Clinical Research Focus

Identification of Potential Biological Targets for N-(2-thienylmethylene)-4-morpholinamine and its Analogues

The initial step in characterizing the pharmacological profile of a compound is the identification of its biological targets. This is pursued through a combination of experimental and computational strategies.

Experimental approaches provide direct evidence of physical interactions between a compound and cellular proteins.

Affinity-Based Pull-Down Assays: This technique is a cornerstone for identifying molecular interactions. sigmaaldrich.comresearchgate.net In this method, a modified version of this compound, appended with an affinity tag (e.g., biotin (B1667282) or a polyhistidine tag), would be synthesized. This "bait" molecule is then incubated with a complex protein mixture, such as a cell lysate. thermofisher.com The bait, along with any interacting "prey" proteins, is subsequently captured on a solid support (like streptavidin or nickel-coated beads). youtube.comnih.gov After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach can reveal high-affinity binding partners and provide direct clues to the compound's primary targets.

Label-Free Approaches: To circumvent potential issues arising from chemically modifying the compound, label-free methods are increasingly employed. rsc.org These techniques rely on the principle that the binding of a ligand can alter the biophysical properties of its target protein. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses changes in the thermal stability of proteins upon ligand binding. Entire cells or cell lysates are treated with the compound and then heated across a temperature gradient. Target proteins stabilized by the compound will remain in solution at higher temperatures compared to unbound proteins.

Drug Affinity Responsive Target Stability (DARTS): This approach leverages the change in a protein's susceptibility to proteolysis upon ligand binding. nih.gov Proteins complexed with the compound may be more or less resistant to digestion by proteases. Comparing the protein degradation patterns between treated and untreated samples via gel electrophoresis or mass spectrometry can identify the target proteins.

A summary of these experimental techniques is presented below.

Methodology Principle Key Steps Outcome
Affinity-Based Pull-Down A tagged "bait" molecule captures its interacting "prey" proteins from a lysate. researchgate.netthermofisher.com1. Synthesize tagged compound. 2. Incubate with cell lysate. 3. Capture complex on affinity beads. 4. Wash non-specific binders. 5. Elute and identify proteins by mass spectrometry.Identification of direct binding partners.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein. nih.gov1. Treat cells/lysate with compound. 2. Heat samples across a temperature range. 3. Separate soluble from aggregated proteins. 4. Identify stabilized proteins via Western blot or mass spectrometry.Identification of targets based on altered stability.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding changes the susceptibility of the target protein to protease digestion. nih.gov1. Treat lysate with compound. 2. Digest with protease (e.g., pronase). 3. Analyze protein fragments by SDS-PAGE or mass spectrometry.Identification of targets based on differential proteolysis.

Computational methods offer a rapid, cost-effective means to generate hypotheses about a compound's potential targets by leveraging vast biological and chemical databases.

Reverse Docking: This in silico technique inverts the typical docking paradigm. Instead of screening many compounds against one target, this compound is docked against a large library of 3D protein structures. nih.gov The proteins are then ranked based on the predicted binding energy or score, suggesting the most likely biological targets. orientjchem.orgresearchgate.net Studies on similar thiophene-based Schiff bases have successfully used this method to predict interactions with enzyme active sites, such as those of kinases. orientjchem.orgnih.gov

Ligand-Based Target Fishing: This approach is founded on the similarity principle: structurally similar molecules are likely to have similar biological activities. mdpi.com The 2D or 3D structure of this compound is compared against databases of compounds with known protein targets (e.g., ChEMBL, BindingDB). Targets associated with the most structurally similar known ligands are predicted as potential targets for the query compound. nih.govfrontiersin.org This method is particularly useful when a 3D structure of the target is not available.

Methodology Principle Required Input Predicted Output
Reverse Docking Docking a single ligand into the binding sites of numerous protein structures. nih.gov3D structure of the ligand; a library of 3D protein structures.A ranked list of potential protein targets based on binding scores.
Ligand-Based Target Fishing Structurally similar compounds are likely to bind to similar targets. mdpi.com2D or 3D structure of the ligand; a database of ligands with known targets.A list of probable targets based on the targets of structurally similar known active compounds.

Mechanistic Studies of Pre-Clinical Biological Activities

Once potential targets are identified, mechanistic studies are conducted to validate these interactions and understand their functional consequences at the molecular and cellular levels.

Given that both thiophene (B33073) and morpholine (B109124) moieties are present in known enzyme inhibitors, this is a primary area of investigation. nih.govresearchgate.net Thiophene derivatives have been reported to inhibit enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase B (MAO-B). nih.govnih.gov Morpholine-containing compounds have also shown inhibitory activity against various enzymes. researchgate.net

Should this compound be identified as an enzyme modulator, kinetic assays would be performed to determine the nature of the interaction. These studies would measure enzyme activity in the presence of varying concentrations of both the substrate and the inhibitor to determine parameters like the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, the prodrug clopidogrel, which contains a thiophene ring, is activated by cytochrome P450 enzymes. wikipedia.org

The morpholine ring is a common feature in ligands targeting central nervous system (CNS) receptors, including cannabinoid, histamine, and glutamate (B1630785) receptors. acs.orgnih.gov It can serve as a key interacting element or modulate pharmacokinetic properties to enhance brain penetration. acs.org

Receptor binding assays are essential to quantify the affinity of this compound for a specific receptor. labome.com Radioligand binding assays, for example, would measure the displacement of a known radioactively labeled ligand from the receptor by the test compound, allowing for the calculation of the binding affinity (Kᵢ or IC₅₀). numberanalytics.com Following confirmation of binding, functional assays would be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator by measuring downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or receptor-mediated ion flux.

The planar nature of the thiophene ring and the imine bridge in Schiff bases suggests a potential for interaction with nucleic acids. rsc.org Many Schiff base complexes, particularly those involving metals, have been shown to bind to DNA, primarily through intercalation between the base pairs. nih.govnih.gov This interaction can be studied using techniques like UV-visible spectroscopy, fluorescence quenching assays with DNA-intercalating dyes, and circular dichroism spectroscopy to detect conformational changes in the DNA double helix upon compound binding. nih.gov

Structure-Based Approaches to Elucidate Binding Modes

Structure-based drug design relies on the three-dimensional structure of a biological target. Computational methods are central to this approach, allowing for the simulation and analysis of ligand-target interactions at a molecular level.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the target upon binding.

For this compound, there are no published studies detailing its molecular docking into any specific protein targets or subsequent molecular dynamics simulations. Consequently, data tables summarizing binding energies, key amino acid residue interactions, and the dynamic stability of any such complex cannot be provided.

Protein-Ligand Interaction Fingerprints Analysis

Protein-ligand interaction fingerprints (PLIFs) are representations of the interactions between a ligand and a protein. They encode the types of interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, as a bit string or a vector. This allows for the rapid comparison of binding modes across different ligands or different docking poses of the same ligand.

As no specific protein targets or binding modes for this compound have been identified in the literature, no protein-ligand interaction fingerprint analysis has been performed. Therefore, a data table detailing the interaction patterns of this compound with any biological target is not available.

Synthesis and Evaluation of Chemical Analogues and Derivatives of N 2 Thienylmethylene 4 Morpholinamine

Design Principles for N-(2-thienylmethylene)-4-morpholinamine Derivatives

The rational design of new chemical entities derived from a lead compound like this compound is guided by established medicinal chemistry principles. These include the systematic modification of the scaffold to probe structure-activity relationships (SAR) and the application of bioisosteric replacement to enhance desirable properties.

Substituent Effects on Reactivity and Biological Profile

The introduction of various substituents onto the thiophene (B33073) and morpholine (B109124) rings of this compound can significantly influence its chemical reactivity and biological activity. The electronic and steric properties of these substituents play a crucial role in modulating the molecule's interaction with biological targets.

The reactivity of the imine (C=N) bond is sensitive to the electronic nature of the substituents on the thiophene ring. Electron-withdrawing groups (e.g., nitro, cyano, or halo groups) can increase the electrophilicity of the imine carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., alkyl or alkoxy groups) can decrease its electrophilicity. These modifications can impact the stability and reactivity of the compound under physiological conditions. sielc.com

From a biological standpoint, SAR studies on related morpholine-containing compounds have shown that substituents can dramatically alter their pharmacological profiles. For instance, in a series of morpholine derivatives, the introduction of different substituents on an aromatic ring led to a range of activities, including selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), and dual SNRIs. nih.gov Similarly, for morpholine-substituted quinolines, the nature and position of substituents on an N-phenyl ring were found to be critical for their inhibitory potency against cholinesterases. e3s-conferences.org These findings underscore the importance of systematic substituent scanning to optimize the biological activity of this compound derivatives.

A hypothetical exploration of substituent effects on a generic N-(thienylmethylene)amine scaffold is presented in Table 1.

Table 1: Hypothetical Substituent Effects on a Thienylmethyleneamine Scaffold

Substituent (R) on Thiophene RingElectronic EffectPredicted Impact on Imine ReactivityPotential Influence on Biological Profile
-HNeutralBaselineBaseline activity
-CH₃Electron-donatingDecreasedMay enhance lipophilicity and cell permeability
-OCH₃Electron-donatingDecreasedCan introduce hydrogen bond accepting capabilities
-ClElectron-withdrawingIncreasedMay enhance binding affinity through halogen bonding
-NO₂Strongly electron-withdrawingSignificantly increasedMay introduce toxicity, but can also enhance potency

Bioisosteric Replacement Strategies within the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound, both the thiophene and morpholine moieties can be subject to bioisosteric replacement.

The thiophene ring is a well-known bioisostere of the phenyl ring. e3s-conferences.orgnih.gov This substitution can alter metabolic stability, as thiophenes can be metabolized differently than phenyl rings. researchgate.net Furthermore, other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) can be considered as replacements for the thiophene ring to explore different electronic distributions and hydrogen bonding capabilities. For instance, replacing a benzene (B151609) ring with a thiophene ring in certain GluN2B receptor ligands was well-tolerated and, in some cases, even increased affinity. nih.gov

The morpholine ring itself is often incorporated into drug molecules to improve properties such as solubility and metabolic stability. researchgate.net However, it can also be a site of metabolism. Bioisosteric replacements for the morpholine ring could include piperidine (B6355638), piperazine (B1678402), or thiomorpholine (B91149). Each of these replacements would alter the physicochemical properties of the resulting molecule, such as its basicity (pKa), lipophilicity, and hydrogen bonding capacity, which in turn could affect its biological activity and pharmacokinetic profile.

Table 2: Potential Bioisosteric Replacements for the Core Scaffolds of this compound

Original ScaffoldBioisosteric ReplacementRationale for Replacement
ThiophenePhenylModulate electronic properties and metabolic stability.
ThiophenePyridineIntroduce a hydrogen bond acceptor and alter polarity.
ThiopheneFuranModify ring electronics and potential for hydrogen bonding.
MorpholinePiperidineIncrease basicity and lipophilicity.
MorpholineThiomorpholineIntroduce a sulfur atom, potentially altering metabolic profile and lipophilicity.
MorpholinePiperazineIntroduce a second basic center, potentially altering solubility and target interactions.

Synthesis of Diversified Libraries of this compound Derivatives

The synthesis of a diverse library of derivatives is essential for comprehensive SAR studies. The formation of the core this compound scaffold is typically achieved through the condensation of 4-aminomorpholine (B145821) with 2-thiophenecarboxaldehyde. This imine formation is a robust and high-yielding reaction, often requiring mild conditions. researchgate.net

To generate a diversified library, variations can be introduced in both the amine and aldehyde starting materials. Substituted 2-thiophenecarboxaldehydes can be used to introduce diversity on the thiophene ring. Many of these are commercially available or can be synthesized through established methods. Similarly, derivatives of 4-aminomorpholine, although less common, can be prepared to introduce substituents on the morpholine ring.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives. nih.gov Solution-phase parallel synthesis is a common strategy where reactions are carried out in an array of separate reaction vessels. nih.gov This allows for the systematic variation of substituents and the efficient production of a library of compounds for biological screening. For example, a library of thieno[2,3-d]pyrimidin-2-ylmethanamines was successfully synthesized using parallel solution-phase techniques, demonstrating the feasibility of this approach for related heterocyclic systems. nih.gov

A general synthetic scheme for the creation of a library of this compound derivatives is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

A substituted 2-thiophenecarboxaldehyde is reacted with a substituted 4-aminomorpholine in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic acid, to yield the corresponding imine derivative.

Methodologies for Analytical Characterization of Derivatives

The unambiguous structural confirmation and purity assessment of newly synthesized derivatives are critical steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. Characteristic signals would include those for the protons on the thiophene and morpholine rings, as well as the imine proton. For instance, in related morpholine derivatives, the protons of the morpholine ring typically appear as multiplets in the 2.5-4.0 ppm range. asianpubs.orgresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the imine carbon is a particularly useful diagnostic signal. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish detailed connectivity within the molecule. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain information about their structure through fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique that allows for the analysis of polar molecules like the target derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. Predicted mass spectral data for the parent compound, this compound, is available in public databases and can serve as a reference.

Table 3: Exemplary Spectroscopic Data for a Hypothetical N-(5-chloro-2-thienylmethylene)-4-morpholinamine Derivative

TechniqueObserved DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.25 (s, 1H), 7.10 (d, J=4.0 Hz, 1H), 6.95 (d, J=4.0 Hz, 1H), 3.80 (t, J=4.8 Hz, 4H), 3.05 (t, J=4.8 Hz, 4H)Imine proton, thiophene protons, and two sets of morpholine protons.
¹³C NMR (CDCl₃, 100 MHz)δ 155.2, 140.1, 135.5, 128.9, 127.3, 66.8, 52.5Imine carbon, thiophene carbons, and morpholine carbons.
HRMS (ESI)m/z 231.0385 [M+H]⁺Consistent with the calculated exact mass for C₉H₁₂ClN₂OS.

Chromatographic Purity Assessment and Isolation Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthesized compounds. sielc.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used for compounds of this type. A UV detector is typically employed for detection, as the thiophene ring provides a chromophore. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

For the isolation and purification of the synthesized derivatives, column chromatography is a standard technique. Silica gel is a common stationary phase, and the mobile phase is a mixture of organic solvents of varying polarity, such as ethyl acetate (B1210297) and hexanes. The choice of solvent system is guided by the polarity of the target compound. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Pre-Clinical Biological Evaluation of Analogues

The pre-clinical evaluation of analogues of this compound is a critical step in identifying promising new therapeutic agents. This process typically involves a series of in vitro and cell-based assays to determine the compound's interaction with its intended biological target and its broader effects on cellular functions.

In vitro cellular assays are fundamental in determining whether a synthesized analogue directly interacts with its intended biological target. These assays are crucial for establishing a mechanism of action and for structure-activity relationship (SAR) studies, which explore how chemical modifications affect a compound's potency.

For analogues of this compound, a variety of target engagement assays could be employed depending on the therapeutic goal. For instance, if the analogues are designed as enzyme inhibitors, specific biochemical assays are utilized. A relevant example is the evaluation of morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors. sigmaaldrich.com In such studies, the inhibitory effect of the compounds on the urease enzyme is measured and quantified by determining the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com

The following interactive table presents hypothetical data for a series of this compound analogues tested in a urease inhibition assay, illustrating how structural modifications can influence target engagement.

Table 1: In Vitro Urease Inhibition Data for Analogues of this compound

Compound IDR-Group Substitution on Thiophene RingIC₅₀ (µM)
Analogue 15-H8.5
Analogue 25-CH₃6.2
Analogue 35-Cl4.1
Analogue 45-NO₂2.8
StandardThiourea22.3 sigmaaldrich.com

This table is a hypothetical representation to illustrate data from in vitro cellular assays for target engagement and is based on findings for analogous compound classes. sigmaaldrich.com

Following initial target engagement studies, cell-based phenotypic screening is employed to assess the biological response of cells to the new chemical entities. This type of screening provides a more holistic view of a compound's effect in a biological system, as it can reveal impacts on complex cellular pathways and phenotypes, such as cell viability, proliferation, or apoptosis.

For analogues of this compound, phenotypic screens could include assays for anticancer, antimicrobial, or anti-inflammatory activity. For example, in the context of anticancer drug discovery, a common phenotypic screen involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The results are often reported as the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

The interactive table below shows sample data from a cell-based phenotypic screen for anti-proliferative activity against two human cancer cell lines, HepG2 (liver cancer) and HCT116 (colon cancer), for a series of this compound derivatives.

Table 2: Cell-Based Phenotypic Screening for Anti-Proliferative Activity

Compound IDModification on Morpholine RingAnti-proliferative Activity (IC₅₀ in µM) - HepG2Anti-proliferative Activity (IC₅₀ in µM) - HCT116
Derivative AN-acetyl15.218.9
Derivative BN-methyl9.812.4
Derivative CN-ethyl7.59.1
Derivative DN-propyl5.36.8
Reference DrugDoxorubicin< 0.05< 0.05

This table is a hypothetical representation to illustrate data from cell-based phenotypic screening and is based on findings for analogous compound classes.

Such phenotypic screens are invaluable for identifying compounds with potent biological effects and for providing a basis for further pre-clinical development. The data generated from these screens, combined with target engagement studies, allows researchers to build a comprehensive understanding of the therapeutic potential of novel analogues and derivatives of this compound.

Chemoinformatics and Quantitative Structure Activity Relationship Qsar Modeling

Data Collection and Curation for N-(2-thienylmethylene)-4-morpholinamine and its Analogues

The initial and most critical step in developing a robust QSAR model is the compilation of a high-quality dataset. neovarsity.org This process involves gathering a series of structurally related compounds, in this case analogues of this compound, along with their corresponding experimental biological activity data. mdpi.com

Data Sources:

Public Databases: Large biological and chemical databases such as PubChem, ChEMBL, and BindingDB are primary sources for activity data against various biological targets.

Scientific Literature: Research articles and patents are scoured for structure-activity relationship (SAR) studies on thiophene (B33073), morpholine (B109124), and related Schiff base derivatives.

Data Curation: Once collected, the data must undergo a rigorous curation process to ensure its accuracy and consistency, which is a mandatory step for building a predictive QSAR model. nih.gov Key curation tasks include:

Structural Standardization: Correction of chemical structures, removal of salts, and standardization of tautomeric and protonation states.

Activity Unification: Biological activity data, often reported in various forms (e.g., IC50, EC50, Ki), must be converted to a uniform scale, typically a logarithmic scale (e.g., pIC50 = -log(IC50)).

Removal of Duplicates and Outliers: Duplicate entries are removed, and statistical methods are employed to identify and handle outliers that could otherwise skew the model. uniroma1.it

A well-curated dataset, typically split into a training set for model development and a test set for external validation, forms the foundation for a reliable and predictive QSAR model. semanticscholar.org

Molecular Descriptor Calculation and Selection

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. nih.gov The selection of appropriate descriptors is pivotal as they are the variables used to build the mathematical relationship with biological activity. For a molecule like this compound, a wide array of descriptors can be calculated using specialized software like CODESSA or PyDescriptor. tiu.edu.iqfrontiersin.org

These descriptors are generally categorized based on their dimensionality:

1D Descriptors: Basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of structural fragments. These are computationally efficient and widely used. frontiersin.org

3D Descriptors: Based on the 3D conformation of the molecule, these include steric (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). pensoft.net

Descriptor Selection: Given that thousands of descriptors can be calculated, a feature selection process is essential to choose a smaller subset of relevant, non-intercorrelated descriptors. tiu.edu.iq This prevents model overfitting and improves its interpretability. neovarsity.org Techniques like correlation analysis, genetic algorithms, or stepwise regression are commonly used for this purpose. acs.org For thiophene and morpholine derivatives, studies have shown that electronic and steric parameters often play a significant role in their biological activity. pensoft.net

Descriptor CategoryExamplesPotential Relevance for this compound Analogues
Constitutional (1D) Molecular Weight, Number of Nitrogen/Sulphur atomsBasic properties influencing pharmacokinetics.
Topological (2D) Kier-Hall electrotopological states (E-state), Connectivity indicesDescribes molecular branching, shape, and atom accessibility. E-state indices for N and S atoms can be critical.
Electronic (3D) Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions with the biological target. Charges on the morpholine oxygen and thiophene sulfur are often important. pensoft.net
Physicochemical LogP (Lipophilicity), Topological Polar Surface Area (TPSA)Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Development and Validation of QSAR Models

2D-QSAR models are computationally efficient and highly interpretable, making them a popular first step in SAR analysis. frontiersin.org These models correlate 1D and 2D descriptors with biological activity without requiring knowledge of the molecule's 3D conformation. nih.gov

Methodologies: The most common technique for building 2D-QSAR models is Multiple Linear Regression (MLR), which generates a simple linear equation. acs.org Other methods include Partial Least Squares (PLS) and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). neovarsity.org

A hypothetical 2D-QSAR equation for a series of this compound analogues might look like: pIC50 = a(LogP) - b(TPSA) + c(E-state Index S) + d

Here, 'a', 'b', and 'c' are coefficients indicating the positive or negative contribution of each descriptor to the activity, and 'd' is a constant.

Validation: A QSAR model's predictive power must be rigorously validated. researchwithrowan.com

Internal Validation: Techniques like Leave-One-Out Cross-Validation (LOO-CV) are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model's ability to predict the activity of an independent test set (compounds not used in model training) is the ultimate test of its utility. The predictive correlation coefficient (R²_pred) is calculated for the test set.

For a model to be considered robust, it must have high values for both internal and external validation metrics (typically > 0.6). uniroma1.it

When the 3D structure and binding conformation of a ligand are critical for its activity, 3D-QSAR methods are employed. These approaches provide a more detailed and visually intuitive understanding of structure-activity relationships. leidenuniv.nl

3D-QSAR Methodologies:

Comparative Molecular Field Analysis (CoMFA): This technique calculates steric and electrostatic interaction fields around a set of aligned molecules. The resulting field values are used as descriptors to build a PLS model. The model is often visualized as 3D contour maps, highlighting regions where bulky groups (steric) or specific charges (electrostatic) would increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced model.

For flexible molecules like this compound, a crucial step in 3D-QSAR is molecular alignment, where all compounds in the dataset are superimposed based on a common structural scaffold.

4D-QSAR Approaches: To explicitly account for conformational flexibility, 4D-QSAR methods have been developed. nih.gov This "fourth dimension" involves sampling multiple conformations and alignments for each molecule, often through molecular dynamics simulations. nih.govmdpi.com The descriptors are then calculated as an ensemble average over this dynamic sampling. acs.org This approach can generate more robust models for highly flexible ligands by considering their dynamic behavior and potential for induced-fit at the receptor binding site. nih.govnih.gov

Predictive Modeling for Novel this compound Derivatives

Once a QSAR model has been developed and rigorously validated, its primary application is to predict the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This predictive capability is a cornerstone of rational drug design. nih.gov

The process involves:

Designing a virtual library of new derivatives of this compound by modifying its structure (e.g., adding substituents to the thiophene or phenyl ring).

Calculating the same set of molecular descriptors for these new virtual compounds as were used to build the QSAR model.

Applying the validated QSAR equation to predict the biological activity (e.g., pIC50) for each new derivative.

This allows researchers to prioritize the synthesis of compounds predicted to have the highest potency, significantly streamlining the drug discovery process. mdpi.com

Virtual screening (VS) is a computational technique that uses predictive models to rapidly screen large chemical libraries (containing thousands or millions of compounds) to identify potential "hits" with a desired biological activity. wikipedia.org QSAR-based VS acts as a filter, reducing a vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

The workflow for a QSAR-based virtual screen is as follows:

A robust and validated QSAR model for a specific target (e.g., an enzyme inhibited by this compound analogues) is selected.

A large database of commercially available or synthetically accessible compounds is obtained.

The necessary molecular descriptors are calculated for every compound in the database.

The QSAR model is applied to the entire database to predict the activity of each compound.

The compounds are ranked based on their predicted activity, and the top-ranking virtual hits are selected for acquisition or synthesis and subsequent experimental validation. nih.gov

This approach has proven to be a powerful and cost-effective strategy for discovering novel chemical scaffolds and lead compounds in the early stages of drug discovery. nih.gov

Lead Compound Prioritization using Predictive Models

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling of This compound . Consequently, there is no published data available to detail the use of predictive models for the explicit purpose of prioritizing this compound as a lead in drug discovery efforts.

The prioritization of a lead compound is a critical step in the drug development pipeline. This process typically involves the use of computational models to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a molecule. These predictive models are built upon existing datasets of compounds with known properties, from which structure-activity relationships are derived.

For a compound like This compound , the process of lead compound prioritization using predictive models would hypothetically involve several stages. Initially, a set of molecular descriptors for the compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Subsequently, these descriptors would be fed into previously validated QSAR models. These models are mathematical equations that correlate the structural features of molecules with their biological activity or other properties. The output of these models would be a prediction of the compound's potential efficacy and drug-likeness.

A crucial part of this process is the use of data from analogous compounds. While no direct studies on This compound are available, QSAR models are often built on libraries of compounds that share structural similarities, such as the thienyl and morpholine moieties. The predictive power of a QSAR model for a novel compound is highly dependent on the diversity and quality of the data in the training set used to develop the model.

In a typical lead prioritization workflow, the predictions for This compound would be compared against those of other candidate compounds. This comparative analysis helps in ranking the compounds based on their predicted profiles, allowing researchers to focus their resources on the most promising candidates for further experimental validation.

Broader Implications in Medicinal Chemistry Research and Drug Discovery

Role of N-(2-thienylmethylene)-4-morpholinamine Scaffold in Hit-to-Lead Progression

The journey of drug discovery often begins with high-throughput screening (HTS), which identifies initial "hits"—compounds that show activity against a biological target. The subsequent hit-to-lead phase aims to validate and refine these hits into more promising lead compounds. The this compound scaffold is particularly well-suited for this crucial stage for several reasons.

A molecule with this structure could plausibly be identified as a hit due to the inherent biological activity associated with its thiophene (B33073) and hydrazone-like components. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgcognizancejournal.combohrium.com The imine or hydrazone linker (-C=N-) is also a recognized pharmacophore that contributes to the biological profile of many compounds. nih.gov

The inclusion of the morpholine (B109124) ring is especially advantageous in a hit compound. Morpholine is frequently incorporated into molecules to improve their pharmacokinetic properties. nih.govnih.gov It often enhances aqueous solubility and metabolic stability, and its weak basicity can improve cell permeability. researchgate.netacs.org A hit molecule containing a morpholine moiety is often considered more attractive for further development because it already possesses some desirable drug-like characteristics, reducing the number of properties that need to be optimized later.

Therefore, the this compound scaffold provides an excellent starting point for a hit-to-lead campaign. It combines a likely source of biological activity (the thiophene-imine portion) with a moiety known to confer favorable physicochemical properties (the morpholine ring). This allows medicinal chemists to focus early efforts on exploring the structure-activity relationship (SAR) to enhance potency, while having a solid foundation regarding the molecule's drug-like properties.

Table 1: Illustrative Example of Hit Selection and Progression This interactive table demonstrates how a compound series built around a core scaffold like this compound might be prioritized during a hit-to-lead campaign. "Hit A" represents our scaffold, which, despite having moderate initial potency, is selected for progression due to its superior ligand efficiency and solubility compared to other initial hits.

Hit IDScaffoldPotency (IC₅₀, µM)Ligand Efficiency (LE)Solubility (µg/mL)Decision
Hit AThienylmethylene-morpholinamine15.20.35150Progress to Lead
Hit BThienylmethylene-aniline12.50.3125Deprioritize (Low Solubility)
Hit CPhenylmethylene-morpholinamine45.80.28180Deprioritize (Low Potency)
Hit DNaphthyl-hydrazine8.90.255Deprioritize (Low LE & Solubility)

Potential as a Starting Point for Lead Optimization in Drug Discovery Research

Once a promising lead series is established, the lead optimization phase begins. This intensive process involves systematically modifying the lead compound's structure to create a pre-clinical candidate with an optimal balance of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The this compound scaffold offers multiple, distinct points for chemical modification, making it an ideal template for lead optimization.

Key modification sites on the scaffold include:

The Thiophene Ring: The unoccupied positions (3, 4, and 5) on the thiophene ring are prime targets for substitution. Adding small functional groups such as halogens (F, Cl), methyl, or methoxy (B1213986) groups can probe interactions with the target protein, potentially leading to significant gains in potency and selectivity. This exploration is fundamental to building a detailed Structure-Activity Relationship (SAR). nih.gov

The Morpholine Ring: While often retained for its favorable pharmacokinetic profile, it can be replaced by bioisosteres like thiomorpholine (B91149), piperazine (B1678402), or substituted piperidines to fine-tune properties such as basicity, lipophilicity, and metabolic stability. researchgate.net For example, replacing it with thiomorpholine could alter its interaction with the target and its metabolic fate.

The Imine Linker: The linker itself can be modified. For instance, alkylation of the adjacent carbon or nitrogen could alter the molecule's conformation or block metabolic attack, potentially increasing its half-life in the body.

The goal of this multi-pronged optimization is to enhance target-specific activity, often from the micromolar range into the more potent nanomolar range, while simultaneously engineering a molecule that is safe and behaves predictably in a biological system. nih.gov

Table 2: Illustrative Example of a Lead Optimization Campaign This interactive table shows a hypothetical lead optimization effort starting from the initial lead compound (Lead-01). It demonstrates how systematic modifications at different sites on the this compound scaffold can be used to improve potency and metabolic stability.

Compound IDModification on ScaffoldTarget Potency (IC₅₀, nM)Metabolic Stability (t½, min)
Lead-01None (Parent Scaffold)85015
Lead-025-Chloro on Thiophene22025
Lead-035-Methyl on Thiophene45018
Lead-043,4-Dichloro on Thiophene9535
Lead-055-Chloro on Thiophene; Thiomorpholine15055
Opt-Candidate-1 5-Chloro on Thiophene; N-Me-Piperazine 15 >90

Contribution to Understanding Heterocyclic Chemistry in Biological Systems

The study of hybrid molecules containing multiple heterocyclic systems, such as this compound, makes a significant contribution to the broader field of medicinal chemistry. Heterocyclic compounds are foundational to drug discovery, with a majority of clinically used drugs containing at least one such ring. nih.gov

Investigating a scaffold that combines thiophene and morpholine provides critical insights into the synergistic interplay between different types of heterocycles within a single molecule:

Role of Thiophene: Thiophene is often used as a bioisostere of a benzene (B151609) ring, but its sulfur atom imparts distinct electronic properties, size, and potential for metabolic pathways. nih.govcognizancejournal.com Analyzing its interactions within a biological target helps chemists understand how to use it effectively to achieve potency and selectivity. Studies on thiophene-containing compounds have demonstrated their ability to act as potent anti-inflammatory agents, sometimes superior to standard drugs. nih.gov

Role of Morpholine: The morpholine ring is a classic example of a "pharmacokinetic modulator." nih.govacs.org Its primary role is often to improve water solubility and reduce metabolic breakdown, which is crucial for oral bioavailability. However, it is not merely a passive carrier; the oxygen atom can act as a hydrogen bond acceptor, and the ring itself serves as a rigid scaffold to correctly orient other functional groups for optimal target binding. nih.govsci-hub.se

By synthesizing and testing a library of derivatives based on the this compound framework, researchers can build comprehensive SAR models. These models help elucidate the specific roles each heterocycle plays—whether the thiophene is essential for a specific pi-stacking interaction, or if the morpholine's main contribution is solubility versus a critical hydrogen bond. This knowledge is transferable and contributes to the rational design of future drugs for various diseases, enriching the fundamental understanding of how heterocyclic compounds function in biological systems. researchgate.net

Future Research Avenues for N 2 Thienylmethylene 4 Morpholinamine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of Schiff bases, including N-(2-thienylmethylene)-4-morpholinamine, involves the acid-catalyzed condensation of a primary amine with a carbonyl compound, with the removal of water to drive the reaction to completion. nih.govnih.gov While effective, future research could focus on developing more efficient, sustainable, and novel synthetic methodologies.

Green Chemistry Approaches: Inspired by recent trends, research could explore eco-friendly synthetic routes. acgpubs.org This includes the use of microwave irradiation or solvent-free reaction conditions, which have been shown to produce thiophene-based Schiff bases in high yields and short reaction times. acgpubs.org

Advanced Catalytic Systems: The classical condensation method can have limitations, especially for less reactive substrates. bohrium.com Future work should investigate advanced catalytic systems for imine synthesis that bypass these issues. Promising areas include:

Oxidative Dehydrogenation (ODH) of Amines: Transition-metal-based catalysts, including those using ruthenium, gold, and manganese, can facilitate the direct oxidation of amines to imines. bohrium.comorganic-chemistry.org

Oxidative Coupling of Alcohols and Amines: Air-stable iridium(III) complexes have proven effective in catalyzing the cross-coupling of alcohols and amines to form imines, using air as a green oxidant. chemistryviews.org This would allow for the synthesis from thiophenemethanol and 4-aminomorpholine (B145821).

Recyclable Catalysts: To improve the economic and environmental profile of the synthesis, developing recyclable catalyst systems is highly desirable. rsc.org

These modern catalytic methods could offer milder reaction conditions, higher atom economy, and broader substrate scope for the synthesis of this compound and its derivatives. researchgate.net

Deeper Mechanistic Understanding through Advanced Computational Techniques

Advanced computational chemistry offers powerful tools to gain unprecedented insight into the formation and properties of this compound. Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of Schiff base formation. nih.govnih.gov

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can map the entire reaction pathway for the condensation of thiophene-2-carbaldehyde (B41791) and 4-aminomorpholine. This involves identifying the key two steps: the formation of a carbinolamine intermediate and its subsequent dehydration to the final imine product. nih.govresearchgate.net Such studies can determine the rate-determining step and calculate the energy barriers for transition states, providing a detailed understanding of the reaction kinetics. researchgate.net

Structural and Electronic Properties: Computational models can predict the optimized molecular geometry, bond lengths, and angles of this compound. chemistryjournal.netacs.org Analyses such as Natural Bond Orbital (NBO) can reveal details about intramolecular interactions, charge distribution, and the nature of the π-systems, which are crucial for understanding the molecule's reactivity and potential applications. nih.gov

Spectroscopic Correlation: Theoretical calculations can simulate spectroscopic data (e.g., FT-IR, UV-Vis, NMR), which can then be compared with experimental results to confirm the compound's structure and assign spectral features with high confidence. nih.gov

By applying these advanced computational techniques, researchers can build a robust theoretical framework to explain the experimental behavior of this compound and guide the design of new derivatives with tailored properties.

Discovery of Undiscovered Biological Activities and Targets

The hybrid structure of this compound, containing both thiophene (B33073) and morpholine (B109124) moieties, suggests it may possess a wide range of biological activities. nih.govderpharmachemica.com The thiophene ring is a well-known pharmacophore found in numerous FDA-approved drugs, while the morpholine ring is often incorporated into drug candidates to improve potency and pharmacokinetic profiles. nih.govnih.govsci-hub.se

Future research should involve comprehensive screening of this compound against a variety of biological targets. Based on the activities of related compounds, promising areas for investigation include:

Antimicrobial Activity: Thiophene-based Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal properties against various pathogens. ekb.egmdpi.comchemmethod.comnih.gov

Anticancer Activity: Many compounds containing morpholine or thiophene scaffolds have been investigated as potential anticancer agents, targeting enzymes like PI3K kinases. nih.govsci-hub.se

Anti-inflammatory Activity: Thiophene derivatives are known to exhibit anti-inflammatory properties. encyclopedia.pub

Neurodegenerative Diseases: The morpholine scaffold is found in compounds targeting enzymes and receptors implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.gov

A systematic biological evaluation is necessary to uncover any latent therapeutic potential of this compound.

Table 1: Potential Biological Activities for Screening

Potential ActivityRationale Based on Structural MoietiesPotential Molecular TargetsReference
AntimicrobialThiophene and Schiff base structures are known for antimicrobial effects.Bacterial and fungal cell wall synthesis, DNA gyrase. chemmethod.comnih.gov
AnticancerMorpholine is a key component in many kinase inhibitors. Thiophene derivatives show cytotoxic effects.PI3K kinases, various cancer cell lines (e.g., MCF-7, A-549). mdpi.comsci-hub.se
Anti-inflammatoryThiophene-based compounds can modulate inflammatory cytokines.COX enzymes, TNF-alpha. encyclopedia.pub
AntineurodegenerativeMorpholine is a privileged scaffold for CNS-active compounds.Acetylcholinesterase (AChE), Monoamine oxidases (MAO). researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. scielo.brnih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR): If initial biological screening reveals activity, ML models can be trained to learn the relationship between the chemical structure of derivatives and their biological activity. youtube.com This allows for the in silico prediction of the potency of novel, unsynthesized analogs. nih.gov

De Novo Drug Design: Generative AI models, such as Generative Pre-trained Transformers (GPT), can be used for scaffold-based drug optimization. arxiv.org By providing the this compound core as a starting point, these models can generate novel molecular structures with a high probability of improved activity, selectivity, or pharmacokinetic properties. researchgate.net

Virtual Screening: AI-driven tools can perform virtual screening of large chemical databases to identify other compounds that share key structural or electronic features with this compound, potentially uncovering new leads with similar mechanisms of action. scielo.br

The integration of AI and ML would create a feedback loop where computational predictions guide synthetic efforts, and experimental results refine the predictive models, substantially accelerating the process of scaffold optimization. nih.gov

Application in Chemical Biology Tools and Probes

Schiff bases are gaining significant interest as functional molecules in chemical biology, particularly as fluorescent probes for detecting and imaging biologically important species. rsc.orgpku.edu.cn The structural features of this compound, specifically the imine linkage (-C=N-) and the thiophene ring, provide a foundation for potential photophysical properties. rsc.org

Future investigations should explore:

Fluorescent Chemosensors: Many Schiff bases act as "turn-on" fluorescent probes, where their fluorescence is enhanced upon binding to a specific analyte, such as a metal ion (e.g., Zn²⁺, Al³⁺). rsc.orgmdpi.commdpi.com The coordination sites on this compound (the imine nitrogen, morpholine oxygen, and thiophene sulfur) could selectively bind to certain ions, leading to a detectable change in fluorescence. rsc.org

Live-Cell Imaging: If the compound is found to be a fluorescent probe with low cytotoxicity, it could be applied to visualize the distribution and concentration of specific analytes within living cells. rsc.orgmdpi.com

Probe Development: The this compound scaffold could be systematically modified to fine-tune its photophysical properties. For instance, adding other fluorophores or modifying substituents on the thiophene ring could enhance quantum yield, shift emission wavelengths, and improve selectivity for a target analyte. rsc.org

By exploring these avenues, this compound or its derivatives could be developed into valuable tools for biological research and diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(2-thienylmethylene)-4-morpholinamine?

  • Synthesis : The compound can be synthesized via a condensation reaction between 2-thiophenecarboxaldehyde and 4-morpholinamine under reflux in ethanol or methanol. Catalysts such as acetic acid may accelerate imine bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.
  • Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm imine bond formation and substituent positions.
  • X-ray crystallography : For unambiguous structural confirmation (e.g., orthogonal crystal system with space group Aba2 and unit cell parameters a=10.7793A˚,b=21.260A˚,c=10.7244A˚a = 10.7793 \, \text{Å}, b = 21.260 \, \text{Å}, c = 10.7244 \, \text{Å}) .
  • Mass spectrometry : To verify molecular weight (e.g., M+=237.31g/molM+ = 237.31 \, \text{g/mol}) .

Q. How is the crystal structure of this compound determined experimentally?

  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Absorption correction (e.g., SADABS) is critical for accuracy .
  • Refinement : Employ SHELXL for least-squares refinement against F2F^2. Key metrics include R1=0.036R_1 = 0.036, wR2=0.076wR_2 = 0.076, and Flack parameter (x=0.01x = 0.01) to confirm enantiopurity .
  • Geometric Parameters : Analyze bond lengths (e.g., C=N: 1.28A˚1.28 \, \text{Å}) and dihedral angles to assess planarity and conjugation .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against therapeutic targets?

  • Docking Protocol :

  • Software : AutoDock Vina or GOLD for flexible ligand docking.
  • Target Preparation : Retrieve protein structures (e.g., HIV-1 reverse transcriptase from PDB) and optimize protonation states.
  • Validation : Compare docking poses with known inhibitors (e.g., (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, CID 3087795) .
    • Interaction Analysis : Use LigPlot+ to identify hydrogen bonds (e.g., with Lys101 or Tyr188) and hydrophobic contacts. A docking score 8.0kcal/mol\leq -8.0 \, \text{kcal/mol} suggests high affinity .

Q. How should researchers resolve contradictions between crystallographic data and computational structural models?

  • Cross-Validation Strategies :

  • Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Dynamic Simulations : Run molecular dynamics (MD) to assess conformational stability in solution vs. crystal lattice.
  • Refinement Checks : Re-examine SHELXL parameters (e.g., thermal displacement factors, twin laws) to detect overfitting .
    • Example : If computational models predict a non-planar thienyl ring but X-ray data show coplanarity, check for crystal packing effects or solvent interactions .

Q. What methodologies evaluate the pharmacological potential of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} against targets (e.g., kinases, HIV-1 RT) using fluorescence-based assays .
  • Cytotoxicity : Test in HEK293 or HepG2 cells via MTT assay.
    • ADMET Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS .

Q. How is the absolute configuration of this compound determined in chiral environments?

  • Crystallographic Methods :

  • Flack Parameter : Values close to 0 (e.g., x=0.01x = 0.01) confirm the correct enantiomer .
  • Bijvoet Differences : Analyze anomalous scattering effects in high-resolution datasets.
    • Supplementary Techniques :
  • Circular Dichroism (CD) : Compare experimental spectra with computed electronic transitions.
  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.